Cas no 614-87-9 (DIBROMOPROPAMIDINE ISETHIONATE)

DIBROMOPROPAMIDINE ISETHIONATE 化学的及び物理的性質
名前と識別子
-
- 4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate)
- DIBROMOPROPAMIDINE DIISETHIONATE
- DIBROMOPROPAMIDINE ISETHIONATE
- Dibrompropamidine diisetionate
- dibrompropamidine isetionate
- 2-hydroxyethanesulfonic acid - 4,4'-[propane-1,3-diylbis(oxy)]bis(3-bromobenzenecar
- Brolene
- Ethanesulfonic acid, 2-hydroxy-, compd. with 4,4'-(1,3-propanediylbis(oxy))bis(3-bromobenzenecarboximidamide) (2:1) (9CI)
- Ethanesulfonic acid, 2-hydroxy-, compd. with 4,4'-(trimethylenedioxy)bis(3-bromobenzamidine) (2:1) (8CI)
- NSC 33424
- NSC 528031
- NSC-33424
- DIBROMPROPAMIDINE DIISETIONATE [EP MONOGRAPH]
- DIBROMOPROPAMIDINE ISETHIONATE [MI]
- UNII-12Y597MO62
- Brolene (TN)
- 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS(3-BROMO-BENZENECARBOXIMIDAMIDE, BIS(2-HYDROXYETHANESULPHONATE)
- dibrompropamidine isethionate
- 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
- AKOS024464485
- Dibrompropamidine for system suitability
- DTXCID30132823
- Q27251446
- 614-87-9
- DIBROMPROPAMIDINE DI-ISETHIONATE
- EX-A4352
- DIBROMPROPAMIDINE DIISETIONATE (EP MONOGRAPH)
- dibropropamidine isethionate
- VFDASNWZZRLEAU-UHFFFAOYSA-N
- NSC-528031
- 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS(3-BROMO-BENZENECARBOXIMIDAMIDE, BIS(2-HYDROXYETHANESULFONATE)
- 12Y597MO62
- DIBROMPROPAMIDINE ISETIONATE [WHO-DD]
- 4,4'-(propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethane-1-sulfonate)
- EINECS 210-399-5
- 4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide)bis(2-hydroxyethanesulfonate)
- 1,3-di(4-amidino-2-bromophenoxy)propane di-2-hydroxyethanesulfonate
- DTXSID30210332
- D07813
- DIBROMPROPAMIDINE ISETIONATE [MART.]
- DIBROMPROPAMIDINE ISETIONATE (MART.)
- SCHEMBL2471251
-
- MDL: MFCD04112915
- インチ: InChI=1S/C17H18Br2N4O2.2C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;2*3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6)
- InChIKey: VFDASNWZZRLEAU-UHFFFAOYSA-N
- ほほえんだ: N=C(N)C1=CC=C(OCCCOC2=CC=C(C=C2Br)C(N)=N)C(Br)=C1.OCCS(=O)(O)=O.OCCS(=O)(O)=O
計算された属性
- せいみつぶんしりょう: 595.976284
- どういたいしつりょう: 593.97833
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 重原子数: 39
- 回転可能化学結合数: 12
- 複雑さ: 543
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 201
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- ゆうかいてん: 226°
- ふってん: 570.9°C at 760 mmHg
- フラッシュポイント: 299.1°C
- PSA: 201.18000
- LogP: 5.17500
DIBROMOPROPAMIDINE ISETHIONATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019144050-5g |
4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate) |
614-87-9 | 97% | 5g |
$1383.20 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000481 |
Dibrompropamidine for system suitability |
614-87-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000480 |
614-87-9 | ¥1556.7 | 2023-01-13 | ||||
Crysdot LLC | CD12054697-1g |
4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate) |
614-87-9 | 97% | 1g |
$376 | 2024-07-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000480 |
Dibrompropamidine diisetionate |
614-87-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000481 |
614-87-9 | ¥1544.34 | 2023-01-13 | ||||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739164-1g |
4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethane-1-sulfonate) |
614-87-9 | 98% | 1g |
¥705.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739164-5g |
4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethane-1-sulfonate) |
614-87-9 | 98% | 5g |
¥3150.00 | 2024-05-06 | |
Ambeed | A370519-5g |
4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate) |
614-87-9 | 97% | 5g |
$300.0 | 2024-04-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000480-10mg |
Dibrompropamidine diisetionate |
614-87-9 | 10mg |
¥1305.42 | 2025-01-16 |
DIBROMOPROPAMIDINE ISETHIONATE 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
DIBROMOPROPAMIDINE ISETHIONATEに関する追加情報
Professional Introduction to DIBROMOPROPAMIDINE ISETHIONATE (CAS No: 614-87-9)
DIBROMOPROPAMIDINE ISETHIONATE, with the chemical identifier CAS No 614-87-9, is a compound of significant interest in the field of pharmaceutical chemistry and agrochemical applications. This compound, characterized by its unique structural properties and functional groups, has garnered attention due to its potential in various biochemical interactions. The isethionate moiety in its name suggests a specific chemical linkage that contributes to its reactivity and solubility characteristics, making it a valuable candidate for further research and development.
The molecular structure of DIBROMOPROPAMIDINE ISETHIONATE consists of a propylamine backbone substituted with two bromine atoms and an isethionate group. This configuration imparts distinct physicochemical properties, including moderate solubility in polar solvents and the ability to engage in hydrogen bonding. These attributes are crucial for its role as an intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of DIBROMOPROPAMIDINE ISETHIONATE. Research studies have begun to uncover its possible applications in modulating biological pathways associated with inflammation and infection. The brominated aromatic ring within the molecule is believed to contribute to its interaction with specific enzymes and receptors, thereby influencing cellular processes. Preliminary investigations suggest that it may exhibit properties similar to certain known bioactive compounds, which could pave the way for new drug candidates.
The agrochemical sector has also shown interest in DIBROMOPROPAMIDINE ISETHIONATE due to its structural features that may confer efficacy as a plant protection agent. Its ability to interact with biological targets in pests and pathogens makes it a promising candidate for developing next-generation crop protection solutions. Furthermore, the isethionate group enhances its stability under environmental conditions, ensuring prolonged activity once applied.
From a synthetic chemistry perspective, DIBROMOPROPAMIDINE ISETHIONATE serves as a versatile building block for constructing more complex molecules. The presence of reactive sites such as the amine group and the bromine atoms allows for further functionalization through various chemical reactions. This flexibility is particularly valuable in medicinal chemistry, where analog synthesis is often employed to optimize drug-like properties such as bioavailability and target specificity.
Advanced spectroscopic techniques have been instrumental in elucidating the structure-activity relationships of DIBROMOPROPAMIDINE ISETHIONATE. NMR spectroscopy has revealed detailed insights into its molecular dynamics, while mass spectrometry has confirmed its molecular weight and fragmentation patterns. These analytical methods are critical for ensuring the purity and consistency of the compound during synthesis and formulation processes.
The biocidal properties of DIBROMOPROPAMIDINE ISETHIONATE have also been under investigation, particularly in industrial settings where microbial contamination is a concern. Studies indicate that it can effectively inhibit the growth of certain bacteria and fungi due to its ability to disrupt essential cellular processes. This makes it a potential candidate for use in antiseptic formulations or as a preservative in various industrial applications.
In conclusion, DIBROMOPROPAMIDINE ISETHIONATE (CAS No 614-87-9) represents a compound with multifaceted applications across pharmaceuticals, agrochemicals, and industrial biocides. Its unique structural features and functional groups contribute to its reactivity and utility as an intermediate in synthetic chemistry. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing scientific knowledge and technological innovation.
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